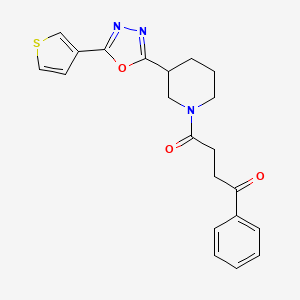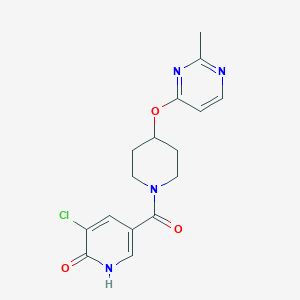
(5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound with notable applications in various fields including medicinal chemistry and industrial processes. This compound exhibits a unique structure characterized by the presence of multiple functional groups, enabling it to participate in diverse chemical reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves the strategic coupling of its constituent building blocks. The process begins with the chlorination of 6-hydroxypyridin-3-yl, followed by its reaction with 4-(2-methylpyrimidin-4-yloxy)piperidine. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production involves large-scale reactors with precise control over temperature and pressure conditions. Continuous flow methods may be employed to enhance yield and efficiency. The use of automated systems ensures consistency and minimizes the risk of human error during the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the pyridine ring can undergo oxidation to form carbonyl derivatives.
Reduction: The chlorinated pyridine moiety can be reduced under hydrogenation conditions to produce the corresponding pyridine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: N-Bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or alcohols.
Major Products Formed:
Oxidized derivatives of the pyridine ring.
Reduced pyridine products.
Substituted piperidine derivatives with varied functional groups.
科学研究应用
Chemistry: This compound serves as a valuable intermediate in the synthesis of complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology: In biological research, (5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is studied for its potential as a ligand in receptor binding assays. It can interact with specific proteins, aiding in the investigation of biochemical pathways.
Medicine: Medically, this compound is explored for its potential therapeutic properties. Its ability to modulate biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
作用机制
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The chlorinated and hydroxyl functionalities allow for hydrogen bonding and electrostatic interactions with biological macromolecules. In cellular pathways, it can modulate the activity of key enzymes, thereby influencing metabolic processes. The piperidine ring enhances its binding affinity and specificity towards certain protein targets, facilitating its use in therapeutic applications.
相似化合物的比较
Similar compounds include:
(5-Chloro-6-hydroxypyridin-3-yl)piperidin-1-ylmethanone: Lacks the (2-methylpyrimidin-4-yloxy) group, resulting in different reactivity and biological activity.
(4-Hydroxy-3-pyridyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone: This compound has a hydroxyl group instead of chlorine, affecting its chemical properties and mechanism of action.
Uniqueness: The unique combination of the chlorinated pyridine and the (2-methylpyrimidin-4-yloxy)piperidine moiety endows (5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone with distinct reactivity patterns and binding characteristics, making it a compound of significant interest in various scientific disciplines.
属性
IUPAC Name |
3-chloro-5-[4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-10-18-5-2-14(20-10)24-12-3-6-21(7-4-12)16(23)11-8-13(17)15(22)19-9-11/h2,5,8-9,12H,3-4,6-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVZRTYJXDREJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)
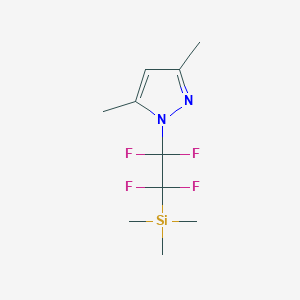
![[2-(2-Fluorophenyl)ethyl][(pyridin-3-yl)methyl]amine](/img/structure/B2860414.png)
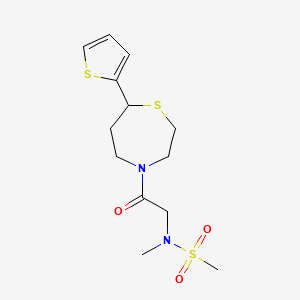
![methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate](/img/structure/B2860416.png)
![2-fluoro-5-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid](/img/structure/B2860417.png)
![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)
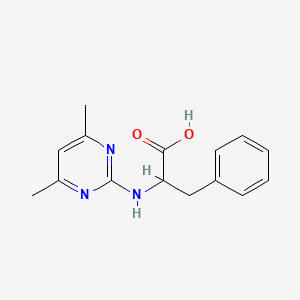
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)
